3-nitro-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide
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Overview
Description
This compound is a complex organic molecule with the following structural formula:
C18H10N4O5S2
It belongs to the class of indole derivatives, characterized by the presence of an indole ring system. The compound’s name reflects its substituents: a nitro group (NO₂) at position 3, a benzamide moiety, and a trichlorophenyl group. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials, followed by cyclization and functional group transformations. Unfortunately, specific details on the synthetic pathway are scarce due to its rarity.
Industrial Production:: Industrial-scale production methods are not well-documented. Researchers typically prepare it in the laboratory for specific studies.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group makes it susceptible to oxidation reactions.
Substitution: The benzamide portion can undergo nucleophilic substitution reactions.
Reduction: Reduction of the nitro group yields an amino group.
Reduction: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.
- Reduction: 3-amino-N-[(4Z)-5-oxo-4-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzamide.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Pharmacophore: Serves as a core structure for drug design.
Antitumor Activity: Some indole derivatives exhibit anticancer properties.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Dye Synthesis: Indole derivatives contribute to the coloration of dyes.
Agrochemicals: Used in pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate specific molecular targets.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H12Cl3N5O5 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
3-nitro-N-[3-oxo-4-(2-oxoindol-3-yl)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]benzamide |
InChI |
InChI=1S/C24H12Cl3N5O5/c25-12-9-15(26)20(16(27)10-12)31-24(35)19(18-14-6-1-2-7-17(14)28-23(18)34)21(30-31)29-22(33)11-4-3-5-13(8-11)32(36)37/h1-10,30H,(H,29,33) |
InChI Key |
LUTFJVFMCSWCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NN(C3=O)C4=C(C=C(C=C4Cl)Cl)Cl)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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